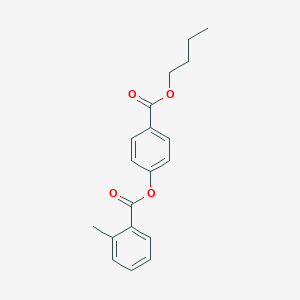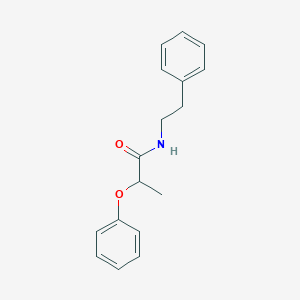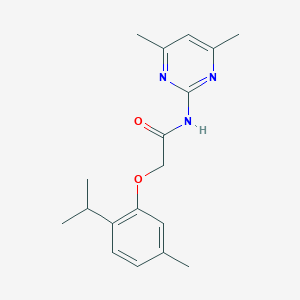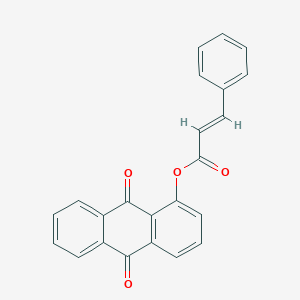
(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate is an organic compound with the molecular formula C23H14O4 It is known for its unique structure, which includes an anthracene core with two ketone groups at the 9 and 10 positions, and a phenylacrylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate typically involves the esterification of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with 3-phenylacrylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized to form quinones.
Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The phenylacrylate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-dihydroxy-9,10-dihydroanthracene derivatives.
Substitution: Various substituted phenylacrylate esters.
Scientific Research Applications
(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate is not fully understood. it is believed to interact with various molecular targets and pathways. The anthracene core can intercalate with DNA, potentially disrupting replication and transcription processes. The phenylacrylate ester group may also interact with cellular proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid
- 9,10-Dioxo-9,10-dihydro-2-anthracenecarboxylic acid
- 9,10-Dioxo-9,10-dihydro-1-anthracenyl butanoate
Uniqueness
(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate is unique due to its combination of an anthracene core with a phenylacrylate ester group. This structure imparts distinct chemical properties and potential applications that are not observed in similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H14O4 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(9,10-dioxoanthracen-1-yl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C23H14O4/c24-20(14-13-15-7-2-1-3-8-15)27-19-12-6-11-18-21(19)23(26)17-10-5-4-9-16(17)22(18)25/h1-14H/b14-13+ |
InChI Key |
DAPTWPCDLDOQEG-BUHFOSPRSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


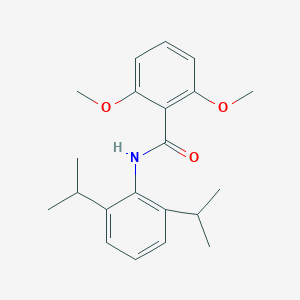
![N-(2,6-diisopropylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B311796.png)
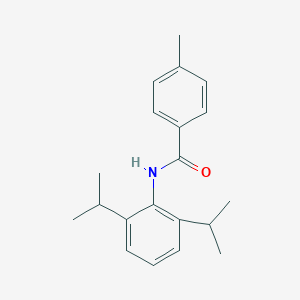
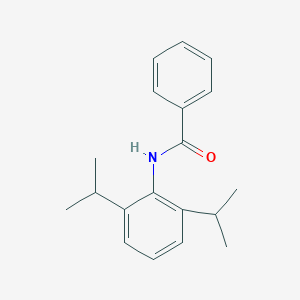
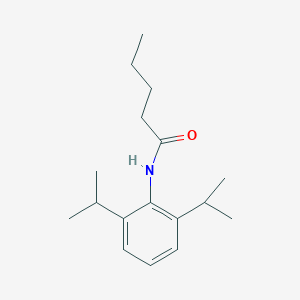
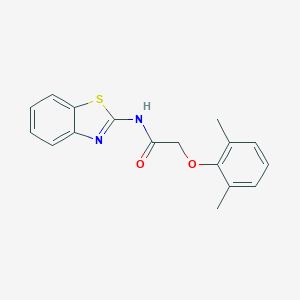
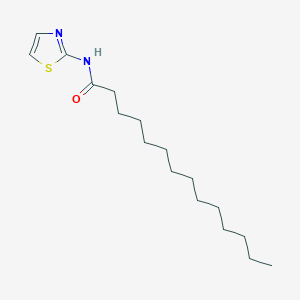
![Ethyl 3-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B311807.png)
![Methyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}benzoate](/img/structure/B311808.png)

![2-isopropyl-5-methylphenyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B311811.png)
